molecular formula C11H18O2 B159140 2-Hexyl-4-pentynoic Acid CAS No. 96017-59-3

2-Hexyl-4-pentynoic Acid

Cat. No.: B159140
CAS No.: 96017-59-3
M. Wt: 182.26 g/mol
InChI Key: DUQSBRQHALCSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2-Hexyl-4-Pentynoic Acid has a wide range of applications in scientific research:

Safety and Hazards

2-Hexyl-4-pentynoic Acid may cause skin and eye irritation . It may be harmful if ingested, inhaled, or absorbed through the skin .

Biochemical Analysis

Biochemical Properties

2-Hexyl-4-pentynoic Acid plays a significant role in biochemical reactions by inhibiting HDAC activity with an IC50 value of 13 μM, which is much more potent than valproic acid . This inhibition leads to histone hyperacetylation, which can affect gene expression by altering chromatin structure . Additionally, this compound induces the expression of heat shock proteins (HSP70), providing neuroprotection against glutamate-induced excitotoxicity . The compound interacts with various enzymes and proteins, including HDACs and HSP70, through binding interactions that modulate their activity .

Cellular Effects

This compound has been shown to influence various cellular processes. In cultured neurons, it causes histone hyperacetylation and protects against glutamate-induced excitotoxicity . In breast cancer cells, this compound inhibits cell growth and sensitizes the cells to hydroxyurea by interfering with DNA repair mechanisms . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and inducing HSP70 .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through HDAC inhibition, leading to increased histone acetylation and altered gene expression . This compound also induces the expression of HSP70, which provides neuroprotection and enhances cellular stress responses . Additionally, this compound has been shown to interfere with DNA repair proteins, such as BRCA1 and Rad51, by reducing their stability and half-life . These interactions contribute to its radiosensitizing properties in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and induces histone hyperacetylation in cerebellar granule cells at concentrations as low as 5 μM . Long-term studies have shown that this compound can maintain its neuroprotective effects and continue to modulate gene expression and cellular stress responses over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations (15 μM), it has been shown to have similar effects to high concentrations of valproic acid (500 μM) in inhibiting breast cancer cell growth and sensitizing the cells to hydroxyurea . Higher doses may lead to increased adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as HDACs and cofactors that modulate its activity . The compound’s inhibition of HDACs leads to changes in metabolic flux and metabolite levels, affecting cellular metabolism and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on histone acetylation and gene expression . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to particular organelles, such as the nucleus, where it can modulate chromatin structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-4-Pentynoic Acid typically involves the alkylation of a suitable alkyne precursor with a hexyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by acidic workup to yield the desired acid.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for scale-up. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction: Reduction of the alkyne group can lead to the formation of alkenes or alkanes, depending on the conditions and catalysts employed.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne carbon, where it can react with nucleophiles such as azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Copper(I) iodide (CuI) as a catalyst in CuAAC reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Triazoles in CuAAC reactions.

Comparison with Similar Compounds

    Valproic Acid: A well-known HDAC inhibitor with broad applications in epilepsy and mood disorders.

    Butyric Acid: Another HDAC inhibitor with roles in cancer therapy and gene expression studies.

    Trichostatin A: A potent HDAC inhibitor used extensively in research to study epigenetic regulation.

Uniqueness: 2-Hexyl-4-Pentynoic Acid is unique due to its dual role in HDAC inhibition and HSP70 induction, providing a combination of epigenetic modulation and neuroprotection that is not commonly found in other similar compounds .

Properties

IUPAC Name

2-prop-2-ynyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQSBRQHALCSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914685
Record name 2-(Prop-2-yn-1-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96017-59-3
Record name Octanoic acid, 2-(2-propyn-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Prop-2-yn-1-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexyl-4-pentynoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hexyl-4-pentynoic Acid
Reactant of Route 2
2-Hexyl-4-pentynoic Acid
Reactant of Route 3
2-Hexyl-4-pentynoic Acid
Reactant of Route 4
2-Hexyl-4-pentynoic Acid
Reactant of Route 5
Reactant of Route 5
2-Hexyl-4-pentynoic Acid
Reactant of Route 6
2-Hexyl-4-pentynoic Acid
Customer
Q & A

Q1: How does HPTA exert its radiosensitizing effect in breast cancer cells?

A1: Research indicates that HPTA enhances the sensitivity of breast cancer cells to radiotherapy by hindering the DNA damage repair process. Specifically, HPTA targets the BRCA1-Rad51-mediated homologous recombination pathway, a crucial mechanism for repairing double-strand DNA breaks. [] This inhibition of DNA repair makes cancer cells more susceptible to the damaging effects of radiation. []

Q2: What is the mechanism by which HPTA disrupts the BRCA1-Rad51-mediated homologous recombination pathway?

A2: Studies suggest that HPTA affects the stability of key proteins involved in this pathway, namely BRCA1 and Rad51. HPTA was found to reduce the half-life of these proteins, potentially leading to their degradation and subsequent impairment of the homologous recombination repair mechanism. [] This disruption ultimately enhances the sensitivity of breast cancer cells to radiation therapy.

Q3: Has HPTA demonstrated efficacy in preclinical models of breast cancer?

A3: Research has shown that HPTA exhibits radiosensitizing effects in both in vitro and in vivo models of breast cancer. In cell culture studies, HPTA enhanced the cytotoxic effects of radiation in various breast cancer cell lines, including MCF7, EUFA423, HCC1937, and a DMBA-induced rat breast cancer-derived primary culture cell line. [] Furthermore, HPTA demonstrated significant radiosensitizing activity in a DMBA-induced breast cancer rat model. [] These findings suggest that HPTA holds promise as a potential therapeutic agent for enhancing the efficacy of radiotherapy in breast cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.